(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
Description
“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone” is a benzothiazole-piperazine hybrid compound characterized by a benzothiazole moiety linked to a piperazine ring, which is further acylated by a 2-methoxyphenyl methanone group. This scaffold is designed to leverage the pharmacophoric features of benzothiazoles (noted for anticancer and antimicrobial activity) and piperazine (a flexible linker enhancing receptor binding). The 2-methoxy group on the phenyl ring may modulate electronic properties and solubility .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-14(16)18(23)21-10-12-22(13-11-21)19-20-15-7-3-5-9-17(15)25-19/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBTSUOMFYBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent reactions introduce the piperazine and methoxyphenyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like copper(II) sulfate pentahydrate can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and tuberculosis.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Analytical Data of Selected Benzothiazole-Piperazine Derivatives
Key Observations:
- Substituent Impact: Electron-Donating Groups: The 2-methoxy group in the target compound may enhance solubility compared to electron-withdrawing groups (e.g., chloro in 13 or sulfonyl in 9ea) .
- Spectral Trends :
Key Insights:
- Anticancer Potential: Compounds 5i–5l demonstrate cytotoxicity likely due to triazole-thioether substituents enhancing DNA intercalation or enzyme inhibition . The target compound’s 2-methoxy group may offer similar advantages.
- Enzyme Inhibition : Sulfonamide-bearing analogs (9ea–9ee ) show potent CA inhibition, suggesting that substituent electronics (e.g., sulfonyl groups) critically influence enzyme binding .
- Receptor Affinity : The chlorophenyl group in 13 confers 5HT1A receptor affinity, whereas the target compound’s methoxyphenyl group may favor other targets (e.g., kinases or transporters) .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone has gained attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 431.5 g/mol
- CAS Number : 941962-12-5
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperazine and methoxyphenyl ketones. The process often requires specific conditions such as temperature control and the use of solvents to achieve high yields.
Antimycobacterial Activity
Research indicates that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibit significant antimycobacterial properties. A study evaluated thirty-six compounds against Mycobacterium tuberculosis, revealing that several exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 µM), indicating potent activity against this pathogen .
| Compound | MIC (µM) | Cytotoxicity |
|---|---|---|
| Compound A | 2.35 | Low |
| Compound B | 7.94 | Low |
| Compound C | 5.00 | Moderate |
Anticancer Activity
The compound has shown promising anticancer activity in various studies. In vitro evaluations demonstrated that it could induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in malignancies .
Acetylcholinesterase Inhibition
Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. One study reported an IC50 value of 2.7 µM for a related compound, suggesting potential therapeutic applications for cognitive decline .
Case Studies
-
Case Study on Antimycobacterial Activity :
- Objective : To evaluate the effectiveness of synthesized benzo[d]thiazole derivatives against Mycobacterium tuberculosis.
- Findings : Out of thirty-six tested compounds, seventeen showed significant antimycobacterial activity with MIC values ranging from 1–10 µM, indicating their potential as new anti-tubercular agents .
- Case Study on Anticancer Properties :
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as AChE and potentially others involved in metabolic pathways related to cancer and infection.
- Induction of Apoptosis : By targeting anti-apoptotic proteins like Bcl-2, the compound promotes programmed cell death in cancer cells.
- Antimicrobial Action : Its structure allows for interaction with bacterial cell membranes or essential metabolic pathways, disrupting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
